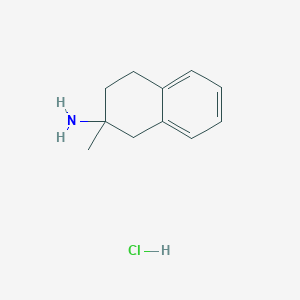

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the amine group and the hydrochloride indicates that it might be a salt of the corresponding amine .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, under basic conditions, they can undergo aldol condensation reactions to form α,β-unsaturated ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be quite diverse. For example, indole, a compound structurally similar to naphthalene, is crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación

Materials Science Applications

High Tg Aromatic Poly(amine−1,3,4-oxadiazole)s : Research by Liou et al. (2006) introduced a naphthylamine-derived aromatic dicarboxylic acid used to synthesize poly(amine−hydrazide)s, which could be converted into poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and good mechanical properties. These materials have potential applications in blue-light-emitting materials due to their excellent thermal stability and solubility in common organic solvents (Liou, Hsiao, Chen, & Yen, 2006).

Organic Chemistry Applications

Novel Organosoluble Fluorinated Polyimides : Chung and Hsiao (2008) developed new fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer, showcasing applications in creating materials with low dielectric constants and excellent thermal stability. These characteristics are crucial for electronic and aerospace applications, where materials with high thermal stability and low dielectric properties are required (Chung & Hsiao, 2008).

Mecanismo De Acción

The mechanism of action of naphthalene derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives, which are structurally similar to naphthalene derivatives, have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Direcciones Futuras

The future directions in the study of naphthalene derivatives could involve the development of new synthetic strategies for producing these compounds, given their wide range of biological activities . It’s also possible that new multicomponent strategies could be developed for the further exploitation of 2-naphthol for the rapid synthesis of biologically relevant heterocycles .

Propiedades

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(12)7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVAEWNSZNVLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)